- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189

Cas no 968-93-4 (testolactone)

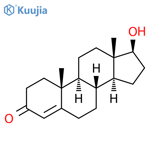

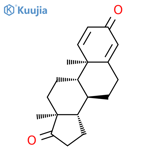

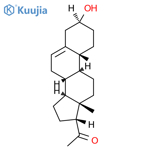

testolactone structure

Produktname:testolactone

testolactone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- testolactone

- -TESTOLACTONE

- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren

- 1,2-dehydrotestololactone

- 1,2-didehydro-testololacton

- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione

- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone

- 1-dehydrotestololactone

- delta(1)-dehydrotestolactone

- Δ1-Testolactone

- TESTOLACTONE,USP24

- Testosterone

- 17a-oxa-D-homo-1,4-androstadien-3,17-dione

- fludestrin

- sq9538

- teolit

- teslac

- teslak

- testolacton

- testololactone

- 1,2-Didehydrotestololactone

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone

- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)

- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)

- Testololactone, 1-dehydro- (7CI)

- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione

- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-

- MeSH ID: D013738

- NSC 23759

- SQ 9538

- Δ1-Dehydrotestololactone

- Δ1-Testololactone

- TESTOLACTONE [USP-RS]

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone

- Testolactona [INN-Spanish]

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione

- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone

- Testolactona (INN-Spanish)

- Testolactonum (INN-Latin)

- BDBM50367848

- BPEWUONYVDABNZ-DZBHQSCQSA-N

- TESTOLACTONE (USP IMPURITY)

- D00153

- CS-5268

- TESTOLACTONE [WHO-DD]

- CHEMBL1571

- delta(1)-Testolactone

- .DELTA.1-Testololactone

- BRD-K69636617-001-01-7

- Testolactonum [INN-Latin]

- therapeutic testolactone

- HMS3750O07

- Tox21_111576

- 17a-Oxa-D-homoandrosta-1,17-dione

- TESLAC (TN)

- 1 Dehydrotestolactone

- NSC 12173

- Testolactonum

- DB00894

- TESTOLACTONE [MI]

- 1-Dehydrotestolactone

- TESTOLACTONE [ORANGE BOOK]

- NCI60_001908

- SQ-9538

- HSDB 3255

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione

- NCGC00159329-02

- Testolactona

- Testololactone, 1,2-didehydro-

- Testolactone (USAN:USP:INN)

- Q3985253

- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione

- Testolactone [USAN:USP:INN]

- W-100129

- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone

- Testolattone

- NS00004469

- DELTA(1)-DEHYDROTESTOLOLACTONE

- .DELTA.1-Dehydrotestololactone

- TESTOLACTONE [VANDF]

- Testolactone ciii

- delta1-Testololactone

- DTXCID303644

- C02197

- Testolattone [DCIT]

- TESTOLACTONE [INN]

- delta(1)-Testololactone

- EINECS 213-534-6

- GTPL7303

- TESTOLACTONE CIII [USP-RS]

- TESTOLACTONE [USAN]

- TESTOLACTONE [HSDB]

- NSC-23759

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione

- Testololactone, 1-dehydro-

- TESTOLACTONE [USP IMPURITY]

- CAS-968-93-4

- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone

- 968-93-4

- TESTOLACTONE CIII (USP-RS)

- UNII-6J9BLA949Q

- CHEBI:9460

- Testolactone (USP/INN)

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone

- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone

- Delta1-Testolactone

- D-Homo-17a-oxaandrosta-1,17-dione

- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone

- .DELTA.1-Dehydrotestolactone

- TESTOLACTONE (USP-RS)

- AKOS015840139

- 6J9BLA949Q

- NSC23759

- BCP10926

- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone

- LMST02020084

- DTXSID2023644

- Testololactone,2-didehydro-

- SCHEMBL4053

- Delta-1-testololactone

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

- HY-13763

-

- MDL: MFCD00866295

- Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

- InChI-Schlüssel: BPEWUONYVDABNZ-DZBHQSCQSA-N

- Lächelt: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Berechnete Eigenschaften

- Genaue Masse: 300.17300

- Monoisotopenmasse: 300.172545

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 0

- Komplexität: 602

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3

- Topologische Polaroberfläche: 43.4

Experimentelle Eigenschaften

- Farbe/Form: Solid powder

- Dichte: 1.17

- Schmelzpunkt: 218-219°

- Siedepunkt: 482°Cat760mmHg

- Flammpunkt: 213.4°C

- Brechungsindex: 1.567

- PSA: 43.37000

- LogP: 3.58990

- Spezifische Rotation: D23 -45.6° (c = 1.24 in chloroform)

testolactone Sicherheitsinformationen

- Signalwort:Warning

- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |

Testolactone |

968-93-4 | 98.82% | 10mg |

¥2925.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |

Testolactone |

968-93-4 | 98.82% | 2mg |

¥1300.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |

Testolactone |

968-93-4 | 98.82% | 5mg |

¥1950.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |

Testolactone |

968-93-4 | 98.82% | 50mg |

¥7898.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |

Testolactone |

968-93-4 | 98.82% | 100MG |

¥11847.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |

Testolactone |

968-93-4 | 98.82% | 25mg |

¥5265.00 | 2021-09-23 |

testolactone Herstellungsverfahren

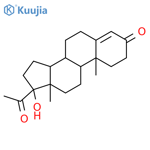

Synthetic Routes 1

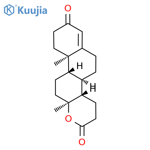

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C

Referenz

- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

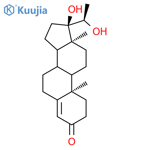

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Acetone , Water ; 8 d, 27 °C

Referenz

- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

testolactone Raw materials

- Androsta-1,4-diene-3,17-dione

- Testosterone

- Androstenedione

- Hydroxyprogesterone

- Pregnenolone

- Boldenone

- Progesterone

testolactone Preparation Products

testolactone Verwandte Literatur

-

Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579

-

Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493

-

3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213

-

Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969

968-93-4 (testolactone) Verwandte Produkte

- 106505-90-2(Boldenone Cypionate)

- 4416-57-3(Testololactone)

- 13103-34-9(Boldenone Undecylenate)

- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

- 1353978-96-7(2-(1Benzyl-Piperidin-4-yloxy)-ethylamine)

- 1114853-50-7(3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide)

- 1014689-16-7(Disperse Orange 13)

- 1564633-92-6(2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde)

- 1239479-56-1(3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride)

- 1219906-44-1(N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpyrazine-2-carboxamide)

Empfohlene Lieferanten

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Zhejiang Brunova Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge